molecular formula C15H22N2O2S B11077040 4,5,6,7-Tetrahydrobenzo[c]thiophene-1-carboxylic acid, (2-morpholin-4-ylethyl)amide

4,5,6,7-Tetrahydrobenzo[c]thiophene-1-carboxylic acid, (2-morpholin-4-ylethyl)amide

Cat. No.: B11077040
M. Wt: 294.4 g/mol
InChI Key: DGPHFMDTSOGVSH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4,5,6,7-Tetrahydrobenzo[c]thiophene-1-carboxylic acid, (2-morpholin-4-ylethyl)amide is a heterocyclic compound that contains both sulfur and nitrogen atoms in its structure

Preparation Methods

The synthesis of 4,5,6,7-Tetrahydrobenzo[c]thiophene-1-carboxylic acid, (2-morpholin-4-ylethyl)amide typically involves the following steps:

    Starting Materials: The synthesis begins with the preparation of 4,5,6,7-tetrahydrobenzo[c]thiophene-1-carboxylic acid.

    Amidation Reaction: The carboxylic acid group is then converted to the corresponding amide by reacting with 2-morpholin-4-ylethylamine under appropriate conditions.

    Reaction Conditions: The reaction is usually carried out in the presence of a coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a base like DIPEA (N,N-diisopropylethylamine) to facilitate the formation of the amide bond.

Chemical Reactions Analysis

4,5,6,7-Tetrahydrobenzo[c]thiophene-1-carboxylic acid, (2-morpholin-4-ylethyl)amide undergoes various chemical reactions, including:

    Oxidation: The sulfur atom in the thiophene ring can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The compound can be reduced to form the corresponding tetrahydrobenzo[c]thiophene derivatives using reducing agents like lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions at the morpholine ring, where the nitrogen atom can be substituted with various electrophiles.

Scientific Research Applications

4,5,6,7-Tetrahydrobenzo[c]thiophene-1-carboxylic acid, (2-morpholin-4-ylethyl)amide has several scientific research applications:

Mechanism of Action

The mechanism of action of 4,5,6,7-Tetrahydrobenzo[c]thiophene-1-carboxylic acid, (2-morpholin-4-ylethyl)amide involves its interaction with specific molecular targets:

Comparison with Similar Compounds

4,5,6,7-Tetrahydrobenzo[c]thiophene-1-carboxylic acid, (2-morpholin-4-ylethyl)amide can be compared with other similar compounds:

By understanding the unique properties and applications of this compound, researchers can explore its potential in various scientific fields.

Properties

Molecular Formula

C15H22N2O2S

Molecular Weight

294.4 g/mol

IUPAC Name

N-(2-morpholin-4-ylethyl)-4,5,6,7-tetrahydro-2-benzothiophene-1-carboxamide

InChI

InChI=1S/C15H22N2O2S/c18-15(16-5-6-17-7-9-19-10-8-17)14-13-4-2-1-3-12(13)11-20-14/h11H,1-10H2,(H,16,18)

InChI Key

DGPHFMDTSOGVSH-UHFFFAOYSA-N

Canonical SMILES

C1CCC2=C(SC=C2C1)C(=O)NCCN3CCOCC3

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.